molecular formula C14H19ClN4O B14141140 5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine CAS No. 88944-88-1

5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine

Cat. No.: B14141140
CAS No.: 88944-88-1
M. Wt: 294.78 g/mol
InChI Key: JBNJCYCODJEFHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine typically involves the reaction of 5-chloroindazole with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine is unique due to its specific chemical structure, which combines the indazole and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88944-88-1

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

5-chloro-N-(3-morpholin-4-ylpropyl)-1H-indazol-3-amine

InChI

InChI=1S/C14H19ClN4O/c15-11-2-3-13-12(10-11)14(18-17-13)16-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H2,16,17,18)

InChI Key

JBNJCYCODJEFHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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